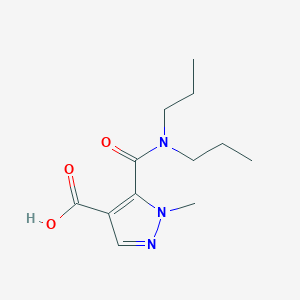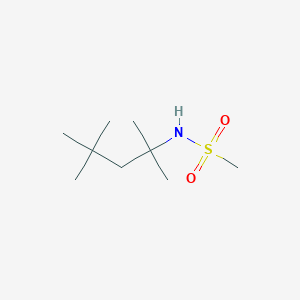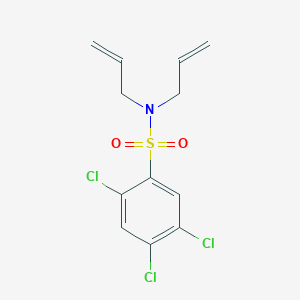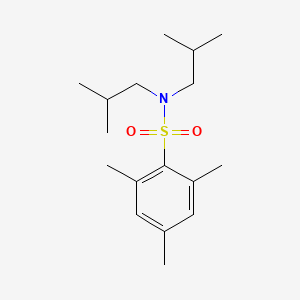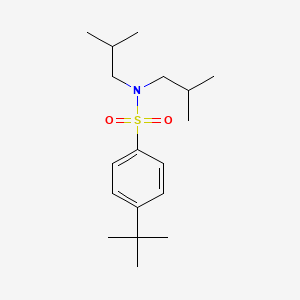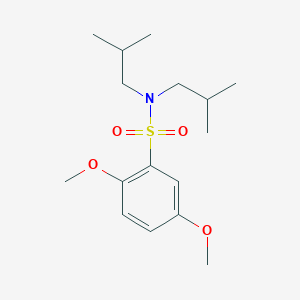
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide, also known as BDB, is a chemical compound that belongs to the family of phenethylamines. It is a potent and selective agonist of the serotonin 5-HT2A receptor, which plays a crucial role in various physiological and neurological processes. BDB has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide acts as a potent and selective agonist of the serotonin 5-HT2A receptor. It binds to the receptor and activates it, leading to various physiological and neurological effects. 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which play a crucial role in various physiological and neurological processes.
Biochemical and Physiological Effects:
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which play a crucial role in various physiological and neurological processes. 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has also been shown to increase heart rate, blood pressure, and body temperature, which are all physiological effects of its activation of the serotonin 5-HT2A receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide in lab experiments is its potent and selective agonist activity on the serotonin 5-HT2A receptor. This makes it a useful tool for studying the receptor and its role in various physiological and neurological processes. However, one of the limitations of using 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide is its potential toxicity and adverse effects, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide. One of the directions is the development of new compounds that have similar or improved activity on the serotonin 5-HT2A receptor. Another direction is the study of the potential therapeutic use of 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide and related compounds in the treatment of various neurological disorders. Additionally, the study of the interaction between 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide and other neurotransmitter systems such as the dopamine and norepinephrine systems is another potential future direction.
Métodos De Síntesis
The synthesis of 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2-methylpropan-2-amine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide in its pure form.
Aplicaciones Científicas De Investigación
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been studied for its potential use in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. 2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide has also been used in the study of the serotonin 5-HT2A receptor and its role in various physiological processes such as sleep, appetite, mood, and cognition.
Propiedades
IUPAC Name |
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4S/c1-12(2)10-17(11-13(3)4)22(18,19)16-9-14(20-5)7-8-15(16)21-6/h7-9,12-13H,10-11H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNRSLVRZFWUFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=C(C=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N,N-bis(2-methylpropyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459500.png)
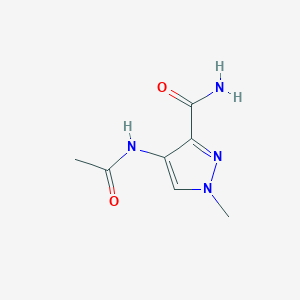
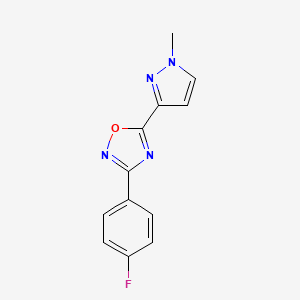

![[(furan-2-yl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B7459533.png)
![5-cyclopropyl-N-[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459535.png)
![[(1-methyl-1H-pyrazol-5-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B7459537.png)
